arietin
Description
Historical Context and Nomenclature Disambiguation in Scientific Literature
The term "arietin" is associated with compounds isolated from two vastly different biological sources: the venom of the African viper Bitis arietans and the seeds of the chickpea plant, Cicer arietinum. This bimodal origin has historically led to potential confusion in scientific literature regarding the specific compound being referenced. Disambiguating the source is crucial for accurately interpreting research findings and understanding the chemical and biological properties being discussed.
Bimodal Identification of "this compound": Distinguishing Origins and Foundational Biological Significance
The "this compound" derived from the venom of Bitis arietans is characterized as a peptide. It is an antiplatelet peptide containing the Arg-Gly-Asp (RGD) sequence, which is vital for its biological activity. This peptide has a molecular weight of approximately 8500 Da and its N-terminus includes the sequence Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys. smolecule.com Its foundational biological significance lies in its ability to inhibit platelet aggregation by interfering with fibrinogen binding to activated platelets. smolecule.com This mechanism positions it as a compound of interest in the study of hemostasis and thrombosis. smolecule.com
In contrast, "this compound" isolated from Cicer arietinum (chickpea) is also described as a peptide, but with a significantly lower molecular weight, typically ranging from 5 to 8 kDa. rjptonline.orgiosrphr.org Along with cicerin (B1577487) and cicearin, it is one of several antifungal peptides isolated from chickpea seeds. rjptonline.org The foundational biological significance of chickpea-derived this compound is its antifungal activity. rjptonline.orgiosrphr.org Studies have shown it to be potent against various fungal strains, including M. arachidicola, B. cinerea, and F. oxysporum. rjptonline.orgiosrphr.org
The distinct origins and chemical characteristics of these two compounds underscore the importance of clear nomenclature in scientific reporting to avoid ambiguity.
Data Table 1: Distinguishing Characteristics of this compound from Different Sources
| Feature | This compound (Bitis arietans venom) | This compound (Cicer arietinum seeds) |
| Source | Venom of Bitis arietans (African viper) | Seeds of Cicer arietinum (Chickpea) |
| Compound Type | Peptide | Peptide |
| Approximate Molecular Weight | ~8500 Da smolecule.com | 5-8 kDa rjptonline.orgiosrphr.org |
| Key Sequence Motif | Arg-Gly-Asp (RGD) smolecule.com | Not consistently reported as RGD |
| Primary Biological Activity | Antiplatelet smolecule.com | Antifungal rjptonline.orgiosrphr.org |
Overarching Research Contributions and Potential Academic Impact
Research on this compound from Bitis arietans has primarily contributed to the understanding of platelet aggregation mechanisms and the development of potential antithrombotic agents. Its specific interaction with glycoprotein (B1211001) IIb/IIIa receptors on platelets has provided insights into targeted therapies for thrombotic disorders. smolecule.com The potential academic impact lies in its use as a research tool to study hemostasis and its role as a lead compound in the search for novel antiplatelet drugs. smolecule.com
Research on this compound from Cicer arietinum has contributed to the knowledge of natural antimicrobial compounds found in plants, particularly legumes. rjptonline.orgiosrphr.orgfoodresearchjournal.comnih.gov Its antifungal properties highlight the potential of chickpea as a source of bioactive peptides with applications in agriculture for crop protection or potentially in medicine for treating fungal infections. rjptonline.orgiosrphr.orgnih.gov The academic impact includes advancing the understanding of plant defense mechanisms and exploring natural sources for new antimicrobial agents. nih.gov
Both forms of this compound, despite their different origins and functions, contribute significantly to their respective fields of chemical and biological sciences by providing valuable insights into protein/peptide structure-function relationships and serving as potential starting points for the development of new therapeutic or protective agents. Research contributions in academia can take various forms, including offering new insights, addressing research gaps, and driving scientific progress. ku.edu.kwsocial-metrics.org
Properties
CAS No. |
135526-76-0 |
|---|---|
Molecular Formula |
C4H8N2O3S |
Synonyms |
arietin |
Origin of Product |
United States |
Arietin from Bitis Arietans Venom: a Platelet Aggregation Modulator
Discovery, Characterization, and Biological Origin
Arietin's journey from a component of snake venom to a subject of detailed scientific investigation highlights the rich pharmacological potential residing within natural toxins.
Initial Isolation and Identification from Snake Venom
This compound was initially isolated and purified from the venom of Bitis arietans capes.gov.brnih.gov. This process typically involves a series of chromatographic techniques, including gel filtration, ion exchange chromatography, and reverse-phase high-performance liquid chromatography (HPLC) nih.gov. These methods allow for the separation and purification of individual components from the complex mixture of proteins and peptides found in snake venom nih.govremedypublications.com.
Characterization of purified this compound revealed it to be a peptide with a molecular weight of approximately 8500 Da nih.govsmolecule.com. A key feature of this compound's structure is the presence of the Arg-Gly-Asp (RGD) amino acid sequence, which is crucial for its biological activity capes.gov.brsmolecule.comnih.gov. The N-terminus of this compound has been identified as Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys- nih.govsmolecule.com.
Classification within the Disintegrin Family of Peptides
This compound is classified as a disintegrin smolecule.comexpasy.org. Disintegrins are a family of low molecular mass, cysteine-rich polypeptides primarily found in the venoms of snakes from the Viperidae and Crotalidae families nih.gov. They are known for their potent inhibitory effects on integrin receptors, particularly integrin αIIbβ3 on platelets nih.gov. This compound is specifically identified as a long disintegrin uniprot.org. The presence of the RGD motif is a hallmark of many disintegrins and is directly linked to their ability to interact with integrins capes.gov.brsmolecule.comnih.gov. Other disintegrins, such as trigramin (B1166263) and rhodostomin, also contain the RGD sequence and share overlapping binding sites with this compound on platelets capes.gov.brnih.gov.
Molecular and Cellular Mechanisms of Action
This compound exerts its antiplatelet effects by interfering with the crucial interactions required for platelet aggregation.
Interaction with Glycoprotein (B1211001) IIb-IIIa Receptor Complex
This compound's primary target on platelets is the Glycoprotein IIb-IIIa (GP IIb-IIIa) receptor complex, also known as integrin αIIbβ3 capes.gov.brnih.govbioline.org.br. This integrin receptor is abundant on the surface of platelets and plays a pivotal role in platelet aggregation by serving as a binding site for adhesive proteins like fibrinogen bioline.org.brhaematologica.org. Studies using radiolabeled this compound have demonstrated that it binds to both unstimulated and activated platelets in a saturable manner capes.gov.brnih.gov. The binding sites of this compound appear to be located at or near the GP IIb-IIIa complex, as its binding is inhibited by RGD-containing peptides and monoclonal antibodies raised against the GP IIb-IIIa complex capes.gov.brnih.gov.
Research has provided detailed data on the binding of this compound to platelets under different activation states.
| Platelet State | Dissociation Constant (Kd) | Binding Sites per Platelet |
| Unstimulated | 3.4 x 10⁻⁷ M | 46,904 |
| ADP-stimulated | 3.4 x 10⁻⁸ M | 48,958 |
| Elastase-treated | 6.5 x 10⁻⁸ M | 34,817 |
These findings indicate that this compound has a higher affinity for activated platelets compared to unstimulated platelets capes.gov.brnih.gov.
Competitive Inhibition of Fibrinogen Binding
This compound functions as a competitive inhibitor of fibrinogen binding to the GP IIb-IIIa receptor complex capes.gov.brsmolecule.comnih.gov. Fibrinogen binding to activated GP IIb-IIIa receptors is the final common pathway for platelet aggregation, as fibrinogen molecules act as bridges linking adjacent platelets bioline.org.br. By binding to the same or an overlapping site on the GP IIb-IIIa receptor, this compound effectively blocks fibrinogen from attaching, thereby preventing platelet aggregation capes.gov.brnih.govnih.gov.
Experimental data supports this competitive inhibition. This compound has been shown to inhibit the binding of 125I-fibrinogen to ADP-stimulated platelets in a competitive manner, with an IC50 of 1.1 x 10⁻⁷ M capes.gov.brnih.gov. This demonstrates its potency in preventing the interaction between fibrinogen and its receptor on activated platelets capes.gov.brnih.gov. This compound inhibits platelet aggregation induced by a variety of agonists, including ADP, thrombin, collagen, and U46619, with similar IC50 values ranging from 1.3 x 10⁻⁷ M to 2.7 x 10⁻⁷ M nih.govsmolecule.com.
Downstream Intracellular Signaling Pathway Analysis
While this compound effectively inhibits platelet aggregation by blocking fibrinogen binding to GP IIb-IIIa, its impact on downstream intracellular signaling pathways appears limited in certain aspects. Studies have shown that this compound has no significant effect on the intracellular mobilization of Ca²⁺ in platelets stimulated by thrombin capes.gov.brnih.gov. This suggests that this compound's inhibitory action primarily targets the final step of aggregation at the receptor level rather than interfering with early signaling events like calcium release, which are triggered by agonists such as thrombin capes.gov.brnih.govnih.gov.
Preclinical Pharmacological Investigations of Antithrombotic Activity
Preclinical studies have investigated the antithrombotic potential of this compound through various in vitro and in vivo approaches, focusing on its effects on platelet function.
In Vitro Platelet Aggregation Assays
This compound has been shown to dose-dependently inhibit platelet aggregation induced by a variety of agonists, including ADP, thrombin, collagen, and U46619, in human platelet suspensions. smolecule.comnih.govcapes.gov.br The inhibitory potency is indicated by IC50 values, which ranged from 1.3 to 2.7 x 10⁻⁷ M across different stimuli in human platelet suspensions. smolecule.comnih.govnih.govcapes.gov.br Studies using human washed platelets versus platelet-rich plasma (PRP) demonstrated IC50 values of 300 nM and 800 nM, respectively, for collagen-induced aggregation. udel.edu this compound also effectively blocked platelet aggregation in platelet-rich plasma and whole blood. nih.govresearchgate.net Furthermore, it inhibited thrombin-induced clot retraction of platelet-rich plasma. nih.govresearchgate.net The peptide completely blocked fibrinogen-induced aggregation of elastase-treated platelets, indicating its interference with fibrinogen binding to platelet membrane receptors. nih.govresearchgate.net
| Platelet Preparation | Agonist | IC50 (M) | Reference |
| Human platelet suspension | ADP | 1.3-2.7 x 10⁻⁷ | smolecule.comnih.govcapes.gov.br |
| Human platelet suspension | Thrombin | 1.3-2.7 x 10⁻⁷ | smolecule.comnih.govcapes.gov.br |
| Human platelet suspension | Collagen | 1.3-2.7 x 10⁻⁷ | smolecule.comnih.govcapes.gov.br |
| Human platelet suspension | U46619 | 1.3-2.7 x 10⁻⁷ | smolecule.comnih.govcapes.gov.br |
| Human washed platelets | Collagen | 3.0 x 10⁻⁷ | udel.edu |
| Human PRP | Collagen | 8.0 x 10⁻⁷ | udel.edu |
| Human PRP | ADP | 1.3-2.7 x 10⁻⁷ | nih.govcapes.gov.br |
| Whole blood | Various | Blocked aggregation | nih.govresearchgate.net |
| Elastase-treated platelets | Fibrinogen | Complete blockade at 6.5 x 10⁻⁸ M | nih.govresearchgate.net |
Radioligand Binding Studies on Platelet Receptors
Radioligand binding studies using ¹²⁵I-arietin have provided insights into its interaction with platelet receptors. ¹²⁵I-arietin was found to bind to unstimulated, ADP-stimulated, and elastase-treated platelets in a saturable manner. nih.govcapes.gov.br Dissociation constants (Kd) were estimated to be 3.4 x 10⁻⁷ M for unstimulated platelets, 3.4 x 10⁻⁸ M for ADP-stimulated platelets, and 6.5 x 10⁻⁸ M for elastase-treated platelets. nih.govcapes.gov.br The corresponding binding sites per platelet were approximately 46,904, 48,958, and 34,817, respectively. nih.govcapes.gov.br
This compound inhibited ¹²⁵I-fibrinogen binding to ADP-stimulated platelets in a competitive manner, with an IC50 of 1.1 x 10⁻⁷ M. nih.govcapes.gov.br This competitive inhibition underscores its mechanism of blocking fibrinogen binding to GPIIb/IIIa receptors. smolecule.com RGD-containing peptides, including trigramin and rhodostomin, as well as the monoclonal antibody 7E3 (which targets the GPIIb/IIIa complex), inhibited ¹²⁵I-arietin binding to ADP-stimulated platelets. nih.govcapes.gov.br This indicates that this compound's binding sites are located at or near the GPIIb/IIIa complex. nih.govcapes.gov.br
| Platelet State | Radioligand | Kd (M) | Binding Sites per Platelet | Reference |
| Unstimulated | ¹²⁵I-arietin | 3.4 x 10⁻⁷ | ~46,904 | nih.govcapes.gov.br |
| ADP-stimulated | ¹²⁵I-arietin | 3.4 x 10⁻⁸ | ~48,958 | nih.govcapes.gov.br |
| Elastase-treated | ¹²⁵I-arietin | 6.5 x 10⁻⁸ | ~34,817 | nih.govcapes.gov.br |
| ADP-stimulated | ¹²⁵I-fibrinogen | IC50 = 1.1 x 10⁻⁷ M (competitive inhibition) | N/A | nih.govcapes.gov.br |
Experimental In Vivo Models for Thrombotic Disorder Research (General, not clinical)
Studies using animal models have provided evidence of the in vivo antiplatelet effects of Bitis arietans venom, which contains this compound. Bitis arietans venom has been observed to significantly inhibit platelet aggregation in mice. mdpi.com This finding supports the in vitro data on this compound's antiplatelet activity and suggests its potential efficacy in reducing thrombus formation in a living system. mdpi.com While specific in vivo studies focusing solely on purified this compound were not detailed in the provided context, the activity of the crude venom, known to contain this compound as a key antiplatelet component, provides general support for its potential in experimental models of thrombosis. mdpi.com Disintegrins, in general, have been utilized in various in vivo models to study their effects on thrombosis and other integrin-mediated processes. researchgate.netsnmjournals.orgnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of this compound and other disintegrins have focused on identifying the key structural features responsible for their biological activity, particularly their interaction with integrin receptors. tandfonline.comudel.edu
Elucidation of the Critical Arginine-Glycine-Aspartic Acid (RGD) Motif
It has been long established that the tripeptide motif, arginine-glycine-aspartic acid (RGD), located at the tip of a flexible loop in the C-terminus, is crucial for the adhesive and inhibitory properties of disintegrins like this compound. researchgate.nettandfonline.comudel.edunih.gov The RGD motif is a common recognition sequence for cell adhesion proteins called integrins, including the platelet receptor αIIbβ3 (GPIIb/IIIa). nih.govwikipedia.orgresearchgate.netwikipedia.org The presence of the RGD sequence in this compound is considered essential for its biological activity, specifically its ability to bind to and interfere with the function of integrin receptors on the platelet surface. nih.govcapes.gov.br This motif is presented in slightly different ways in various proteins, allowing integrins to selectively distinguish between different adhesion proteins. wikipedia.org
Impact of Peptide Sequence Variations on Biological Efficacy
Variations in the amino acid sequence surrounding the RGD motif and in other parts of the disintegrin structure can significantly impact their biological efficacy, including potency and integrin specificity. tandfonline.comudel.edumdpi.com While specific detailed SAR studies on sequence variations of this compound itself were not extensively detailed in the provided search results, general principles derived from studies on other disintegrins containing the RGD or KGD motif are relevant. udel.edumdpi.com For example, studies on other disintegrins have shown that replacing arginine with lysine (B10760008) to form a KGD motif can impart selectivity for the αIIbβ3 receptor. udel.edu Modifications to residues flanking the RGD sequence, the linker region, and the C-terminal domain have been explored to enhance antiplatelet potency and specificity. mdpi.com The cysteine arrangement and disulfide bond pattern are also critical to disintegrin function and can influence activity. tandfonline.comudel.edu Comparisons between disintegrins with differing numbers of cysteine residues and disulfide patterns have suggested that these structural features are crucial for optimal activity. udel.edu
Methodologies for Extraction, Purification, and Structural Elucidation
The investigation of this compound requires a series of sophisticated biochemical methodologies to isolate the specific compound from the crude venom and subsequently determine its molecular structure. These methods typically involve initial processing of the venom followed by various chromatographic separation techniques and detailed spectroscopic and proteomic analyses.
Venom Processing and Initial Fractionation Techniques
The starting material for this compound isolation is the crude venom collected from Bitis arietans. Initial processing often involves steps to prepare the venom for subsequent separation procedures. This can include solubilizing the dried venom sample nih.govuniprot.org. Following solubilization, initial fractionation techniques are employed to separate the complex mixture of venom components into simpler fractions based on general properties like size or charge. One approach involves fractionating crude B. arietans venom using ion-exchange chromatography, such as on Q Sepharose, as a preliminary step before more refined separation nih.gov. Another study mentions the use of molecular exclusion chromatography for initial venom fractionation, which separates components based on size uniprot.org. The protein concentration in the processed venom can be determined using assays like the Bradford assay nih.govnih.gov.
Advanced Chromatographic Separation Methods
To obtain highly purified this compound, advanced chromatographic techniques are essential. Several methods have been successfully applied for the purification of this compound from B. arietans venom. These include a combination of column chromatography techniques such as Fractogel TSK-50 and CM-Sephadex C-50 nih.gov. Gel filtration chromatography using columns like Sephadex G-75 and Sephacryl S-200 has also been utilized to separate this compound based on its size nih.gov. For high-resolution purification, reverse-phase high-performance liquid chromatography (HPLC) is commonly employed as a final step nih.gov. Fast protein liquid chromatography (FPLC) systems, coupled with techniques like size-exclusion chromatography on Superdex 75, provide automated and high-resolution separation capabilities nih.gov. These multi-step chromatographic approaches are crucial for isolating this compound from other proteins and peptides present in the crude venom.
Spectroscopic and Proteomic Approaches for Primary Structure Determination
Once purified, spectroscopic and proteomic methods are used to determine the primary structure and characteristics of this compound. Spectroscopic techniques, such as matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry, are used to determine the molecular weight of the purified peptide nih.gov. SDS-PAGE (Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis) is also used to analyze the molecular weight and purity of the isolated components nih.govnih.gov.
Proteomic approaches, including amino acid sequencing, are vital for determining the primary structure of this compound. This compound has been characterized as an Arg-Gly-Asp (RGD)-containing peptide nih.gov. The NH2-terminus sequence has been determined to be Ser-Pro-Pro-Val-Cys-Gly-Asn-Lys- nih.gov. Studies have reported the molecular weight of this compound to be approximately 8500 nih.gov. Other investigations using techniques like SDS-PAGE and MALDI-TOF have indicated molecular weights in the range of 9.0 to 13.67 kDa for polypeptides with platelet aggregation inhibitory activity isolated from B. arietans venom nih.gov. Analysis of the disulphide bond pattern has also contributed to understanding the structural features of bitistatin.
Detailed research findings regarding the molecular weight obtained through different methods are summarized below:
| Method | Reported Molecular Weight (approx.) | Source |
| Gel Filtration/HPLC | 8500 | nih.gov |
| SDS-PAGE and MALDI-TOF | 9.0 kDa, 13.67 kDa | nih.gov |
These methodologies collectively enable the isolation, purification, and detailed structural characterization of this compound from Bitis arietans venom, providing insights into its biochemical nature as an RGD-containing peptide.
Arietin from Cicer Arietinum Chickpea : an Antifungal Peptide
Discovery, Isolation, and Botanical Source
Identification and Purification from Leguminous Plant Seeds
Arietin was first discovered and isolated from the seeds of the chickpea, Cicer arietinum, a leguminous plant widely cultivated for its nutritional value. The identification of this compound was part of broader research into the antimicrobial compounds naturally present in plant seeds, which act as a defense mechanism against pathogens. ovid.comiosrphr.orgnih.gov
The purification process for this compound typically involves an initial extraction of proteins from chickpea seed flour. A common method begins with alkaline extraction, where the flour is suspended in an alkaline solution (e.g., NaOH) to solubilize the proteins. This is followed by isoelectric precipitation, where the pH of the extract is adjusted to the isoelectric point of the proteins, causing them to precipitate out of the solution. The protein precipitate is then collected through centrifugation. chemijournal.comresearchgate.net
For the specific isolation of this compound, chromatographic techniques are employed. The crude protein extract is subjected to affinity chromatography, utilizing materials like Affi-gel blue gel, followed by ion-exchange chromatography on a medium such as CM-Sepharose. nih.gov this compound, a basic peptide, is strongly adsorbed onto the CM-Sepharose column, allowing for its separation from other protein fractions. nih.gov This multi-step purification process yields a homogenous sample of this compound with a molecular weight of approximately 5.6 kDa. nih.gov
Differentiation and Comparison with Other Chickpea Bioactive Peptides (e.g., Cicerin)
Cicer arietinum is a source of several bioactive peptides with varying antimicrobial properties. A direct comparison between this compound and other chickpea peptides, particularly cicerin (B1577487), highlights key differences in their biochemical and functional characteristics.
This compound vs. Cicerin: this compound and cicerin are two distinct antifungal peptides isolated from chickpea seeds. While both are relatively small peptides, they differ in molecular weight, with this compound being approximately 5.6 kDa and cicerin being larger at around 8.2 kDa. nih.gov A significant differentiator is their antifungal potency. Research has shown that this compound exhibits a higher antifungal activity against certain plant pathogens, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea, when compared to cicerin. iosrphr.orgnih.gov Furthermore, this compound demonstrates a more potent inhibitory effect on cell-free translation systems. nih.gov
Other Chickpea Bioactive Peptides: Beyond this compound and cicerin, other antifungal peptides have been identified in chickpeas. Cicerarin, isolated from the green chickpea, is an 8 kDa peptide with a distinct N-terminal amino acid sequence. ovid.com Another example is the NCR13 peptide, a highly cationic peptide that can form different structural variants with varying antifungal activities. nih.gov Additionally, peptides designated as Leg1 and Leg2, derived from chickpea legumin (B1674702) hydrolysates, have also demonstrated antifungal properties. mdpi.comresearchgate.net These findings underscore the diversity of the antifungal peptide arsenal (B13267) within chickpeas, with each peptide potentially having a unique spectrum of activity and mechanism of action.
| Peptide | Molecular Weight (kDa) | Key Characteristics | Antifungal Activity Comparison |
| This compound | ~5.6 | Strongly adsorbed on CM-Sepharose; higher translation-inhibiting activity. | More potent against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea compared to cicerin. iosrphr.orgnih.gov |
| Cicerin | ~8.2 | Adsorbed on Affi-gel blue gel and CM-Sepharose. | Less potent than this compound against certain fungal pathogens. iosrphr.orgnih.gov |
| Cicerarin | ~8.0 | Isolated from green chickpeas; distinct N-terminal sequence. | Potent antifungal activity against Botrytis cinerea, Mycosphaerella arachidicola, and Physalospora piricola. ovid.com |
| NCR13 | - | Highly cationic; forms structural variants with different disulfide bond pairings. | Antifungal potency varies significantly between its different folding variants. nih.gov |
| Leg1 & Leg2 | - | Derived from legumin hydrolysates. | Exhibit antifungal activity against Saccharomyces cerevisiae and Zygosaccharomyces bailii. mdpi.comresearchgate.net |
Biological Activities and Proposed Mechanisms of Antifungal Action
Spectrum of Antifungal Efficacy Against Plant Pathogens
This compound has demonstrated a notable spectrum of antifungal activity against several significant plant pathogens. Laboratory studies have confirmed its efficacy in inhibiting the growth of fungi that cause diseases in various crops. The most frequently cited examples of susceptible pathogens include:
Mycosphaerella arachidicola : A fungus responsible for early leaf spot disease in peanuts. iosrphr.orgnih.gov
Fusarium oxysporum : A soil-borne fungus that causes Fusarium wilt in a wide variety of plants. iosrphr.orgnih.gov
Botrytis cinerea : A necrotrophic fungus that causes grey mold disease on numerous plant species, including many fruits and vegetables. iosrphr.orgnih.gov
The inhibitory concentration (IC50) of this compound against these pathogens is a key measure of its potency, though specific values are not consistently reported across all studies. However, comparative studies have consistently shown this compound to be more effective than the related chickpea peptide, cicerin, against these particular fungi. iosrphr.orgnih.gov
Investigated Cellular Targets and Pathways in Fungal Organisms (e.g., cell-free translation inhibition, membrane integrity modulation)
The antifungal activity of this compound is attributed to its ability to interfere with fundamental cellular processes in fungal organisms. The primary mechanism of action that has been investigated is the inhibition of protein synthesis.
Cell-Free Translation Inhibition: A key finding from the initial characterization of this compound is its potent inhibitory effect on cell-free translation systems, specifically in a rabbit reticulocyte lysate system. nih.gov This indicates that this compound can directly interfere with the machinery of protein synthesis. The precise molecular target within the ribosome or its associated factors is an area for further investigation, but this inhibitory action would effectively halt the production of essential proteins, leading to cell death. Notably, this compound exhibits a higher translation-inhibiting activity compared to cicerin, which correlates with its stronger antifungal potency. nih.gov
Preclinical Efficacy Studies in Mycology
To date, there is a notable lack of published preclinical efficacy studies specifically investigating the application of purified this compound in mycology. While in vitro studies have established its antifungal spectrum and a primary mechanism of action, the translation of these findings into in vivo models has not been extensively reported in the available scientific literature.
The existing research on chickpea-derived peptides primarily focuses on their in vitro activities or the effects of crude extracts. For instance, one study reported on the in vivo blood pressure-lowering action of a different chickpea peptide, which also had in vitro antifungal activity, but this was not a dedicated mycology study. nih.gov The development of antifungal agents typically involves a preclinical phase that includes studies in animal models of fungal infections to assess efficacy, pharmacokinetics, and safety. frontiersin.orgnih.gov Such studies are crucial for determining the potential of a compound as a therapeutic agent. The absence of this data for this compound represents a significant gap in its developmental pathway as a potential antifungal drug. Future research should prioritize preclinical in vivo studies to evaluate the therapeutic potential of this compound against systemic and topical fungal infections.
In Vitro Antifungal Susceptibility Testing
The antifungal efficacy of this compound has been evaluated against a range of fungi through in vitro susceptibility tests. These assays are crucial for determining the spectrum of activity and the concentration at which the peptide can inhibit fungal growth (Minimum Inhibitory Concentration, MIC).
Studies have shown that this compound exhibits a higher antifungal potency than the co-isolated chickpea peptide, cicerin, against several plant pathogenic fungi. nih.govresearchgate.net Specifically, this compound demonstrated strong inhibitory activity against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea. nih.govresearchgate.net The IC50 value, which represents the concentration required to inhibit 50% of fungal growth, was determined for this compound against Fusarium oxysporum to be 5 µM.
While some studies focus specifically on this compound, related research on other antifungal proteins from Cicer arietinum provides further context for the plant's defense capabilities. For instance, an antifungal protein from chickpeas, referred to as C-25, was tested against various human pathogenic fungi. nih.goviosrphr.org The MIC values for C-25 against clinical isolates of Candida krusei, Candida tropicalis, and Candida parapsilosis were found to range from 1.56 to 12.5 µg/mL. nih.govrjptonline.orgiosrphr.org This protein was also effective against strains of fungi that have developed resistance to fluconazole. rjptonline.orgiosrphr.org
The table below summarizes the observed antifungal activity of peptides isolated from Cicer arietinum.
| Fungal Species | Peptide | Activity Measurement | Result |
| Mycosphaerella arachidicola | This compound | Potency Comparison | More potent than Cicerin nih.govrjptonline.org |
| Fusarium oxysporum | This compound | Potency Comparison | More potent than Cicerin nih.govrjptonline.org |
| Botrytis cinerea | This compound | Potency Comparison | More potent than Cicerin nih.govresearchgate.net |
| Candida krusei | C-25 Protein | MIC Range | 1.56 - 12.5 µg/mL nih.govrjptonline.org |
| Candida tropicalis | C-25 Protein | MIC Range | 1.56 - 12.5 µg/mL nih.govrjptonline.org |
| Candida parapsilosis | C-25 Protein | MIC Range | 1.56 - 12.5 µg/mL nih.govrjptonline.org |
Experimental In Vivo Models for Plant Disease Resistance Research
While this compound has demonstrated significant promise in in vitro assays, its application in experimental in vivo models is a critical next step for evaluating its practical potential in conferring plant disease resistance. Such models involve applying the purified peptide to plants, either before or after they are challenged with a fungal pathogen, to determine if it can prevent or reduce the severity of the disease in a whole-organism setting.
These experiments are fundamental for understanding how the peptide functions outside of a controlled laboratory culture, including its stability in the plant environment, its ability to penetrate plant tissues, and its effectiveness against pathogens as they attempt to infect a host. However, specific studies detailing the application of purified this compound in in vivo plant disease models are not extensively documented in the available research literature. The primary focus has been on its isolation and in vitro characterization. The potent in vitro results against pathogens like Fusarium oxysporum, a common cause of wilt diseases, strongly suggest that this compound is a candidate for such future in vivo plant protection studies. nih.gov
Structure-Activity Relationship (SAR) Investigations for Antifungal Potency
Understanding the relationship between the structure of this compound and its antifungal function is key to explaining its potency and for guiding the potential design of synthetic analogues.
The specific sequence of amino acids is a primary determinant of an antifungal peptide's activity. This compound possesses a novel N-terminal sequence, which distinguishes it from other known peptides. nih.gov Although this compound and its co-isolated peptide cicerin have similar molecular weights, the differences in their amino acid sequences are responsible for their varied antifungal potencies, with this compound showing greater activity against several tested fungi. nih.govrjptonline.org
Further insight into sequence determinants from chickpea peptides comes from research on Leg1 (RIKTVTSFDLPALRFLKL) and Leg2 (RIKTVTSFDLPALRWLKL), which were identified in chickpea legumin hydrolysates. mdpi.com These two peptides differ by only a single amino acid, with a Phenylalanine (F) in Leg1 being replaced by a Tryptophan (W) in Leg2. This minor change had a significant impact on antifungal activity; Leg2 exhibited lower MIC values (greater potency) against Saccharomyces cerevisiae and Zygosaccharomyces bailii compared to Leg1. mdpi.com This highlights how subtle variations in the amino acid sequence can modulate the antifungal efficacy of these peptides.
The antifungal activity of peptides like this compound is often governed by specific structural motifs that facilitate interaction with fungal cells. Many antimicrobial peptides are cationic (positively charged) and amphipathic, meaning they have distinct regions of hydrophobic and hydrophilic residues. rsc.orgmdpi.com This structure is crucial for their mechanism of action, which typically involves disrupting the fungal cell membrane.
While the precise three-dimensional structure of this compound has not been fully elucidated, it is likely that it adopts a conformation, such as an α-helix, that promotes an amphipathic character. mdpi.com This allows the peptide to selectively bind to the negatively charged components of fungal membranes and subsequently insert into the lipid bilayer, leading to membrane permeabilization and cell death. The identification of such functional motifs is essential for understanding its biological role and for the rational design of new antifungal agents. nih.govrepec.org
Isolation, Purification, and Analytical Methodologies
The successful study of this compound relies on effective methods for its extraction from chickpea seeds and its purification to homogeneity.
The process of isolating this compound begins with a general protein extraction from the chickpea seed matrix. chemijournal.com This typically involves processing the seeds into flour, which is then often defatted to remove lipids that could interfere with subsequent steps. chemijournal.comchemijournal.com The flour is then homogenized in a buffer solution, such as Tris-HCl, to solubilize the proteins. nih.govresearchgate.net The resulting crude extract is clarified by centrifugation to remove insoluble cellular debris. nih.govchemijournal.com
The table below outlines a general workflow for the extraction and purification of peptides like this compound from chickpeas.
| Step | Description | Purpose |
| Preparation | Chickpea seeds are cleaned and ground into a flour. | Increase surface area for extraction. |
| Defatting | The flour is treated with a solvent (e.g., using a Soxhlet apparatus) to remove lipids. | Prevent interference from lipids in subsequent steps. chemijournal.comchemijournal.com |
| Extraction | The defatted flour is homogenized in a buffer solution (e.g., Tris-HCl). | Solubilize proteins and peptides. nih.govresearchgate.net |
| Clarification | The homogenate is centrifuged at high speed. | Remove insoluble solids and cell debris. nih.govchemijournal.com |
| Purification Step 1: Affinity Chromatography | The supernatant is passed through an Affi-gel blue gel column. | Selectively bind and separate certain proteins. nih.govresearchgate.net |
| Purification Step 2: Ion-Exchange Chromatography | Fractions from the previous step are loaded onto a CM-Sepharose column. | Separate peptides based on their net charge. nih.govresearchgate.net |
| Analysis | The purity and molecular weight of the final product are assessed (e.g., via SDS-PAGE). | Confirm the identity and homogeneity of the isolated peptide. |
Advanced Chromatographic and Electrophoretic Purification Techniques
The isolation of this compound from chickpea (Cicer arietinum) seeds necessitates a multi-step purification strategy employing advanced chromatographic techniques to separate the peptide from a complex mixture of proteins and other biomolecules. The process leverages the specific physicochemical properties of this compound, such as its size, charge, and binding affinity.
A typical purification protocol for this compound involves an initial extraction from chickpea seeds followed by a series of chromatographic separations. Two key techniques are affinity chromatography and ion-exchange chromatography. Research shows that this compound, along with a similar chickpea peptide cicerin, is effectively captured using Affi-gel blue gel affinity chromatography. Following this, cation-exchange chromatography on a medium like CM-Sepharose is employed for further separation. This compound exhibits a stronger binding affinity for the CM-Sepharose resin compared to cicerin, allowing for their effective separation. This differential adsorption is a critical step in purifying this compound to homogeneity.
The following table outlines a representative purification scheme for this compound:
| Step | Technique | Principle | Purpose |
| 1 | Protein Extraction | Solubilization of proteins from ground chickpea seeds in an appropriate buffer. | To create a crude extract containing this compound and other cellular proteins. |
| 2 | Affinity Chromatography | Separation based on specific binding interactions. This compound is adsorbed onto an Affi-gel blue gel matrix. | To selectively bind this compound and other peptides with similar affinity, separating them from the bulk of non-binding proteins. |
| 3 | Cation-Exchange Chromatography | Separation based on net positive charge. This compound is strongly adsorbed onto a CM-Sepharose column. | To separate this compound from other weakly bound molecules, such as the peptide cicerin, yielding a highly purified fraction. |
Throughout the process, techniques like polyacrylamide gel electrophoresis (PAGE) would be used to monitor the purity of the fractions at each stage, confirming the enrichment of a peptide with the expected molecular weight of this compound.
Mass Spectrometry and De Novo Protein Sequencing for Peptide Characterization
Once purified, the structural identity of this compound is confirmed through a combination of mass spectrometry and protein sequencing. These techniques provide precise information on the peptide's molecular mass and its primary amino acid sequence.
Mass spectrometry (MS) is the primary tool used to determine the precise molecular weight of the peptide. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS) are employed. For this compound, these methods have determined its molecular weight to be approximately 5.6 kDa. This information is crucial for confirming the identity of the purified molecule and distinguishing it from other peptides present in the chickpea.
Because this compound was identified as a novel peptide, its amino acid sequence was not available in existing protein databases. Therefore, de novo protein sequencing was essential for its characterization. This technique deduces the peptide sequence directly from its fragmentation pattern in a tandem mass spectrometer (MS/MS). The process involves:
Ionization : The purified this compound peptide is ionized and selected in the first mass spectrometer.
Fragmentation : The selected peptide ions are fragmented by collision with an inert gas, which breaks the peptide bonds at predictable locations.
Analysis : The masses of the resulting fragment ions are measured in the second mass spectrometer, producing a tandem mass spectrum.
Sequencing : Specialized algorithms analyze the mass differences between the fragment ions in the spectrum. Each mass difference corresponds to a specific amino acid residue, allowing the entire peptide sequence to be reconstructed from scratch without prior knowledge.
This approach was instrumental in determining the novel N-terminal sequence of this compound, confirming its unique identity among known antifungal peptides.
The following table summarizes the key characterization methods for this compound:
| Technique | Purpose | Information Obtained |
| Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) | To determine the exact molecular mass of the purified peptide. | Molecular weight of approximately 5.6 kDa. |
| Tandem Mass Spectrometry (MS/MS) with De Novo Sequencing | To determine the primary amino acid sequence of the novel peptide. | The unique N-terminal and full amino acid sequence. |
**3.6. Biosynthetic Pathways and Genetic Regulation in *Cicer arietinum***
Biosynthetic Pathways and Genetic Regulation in Cicer arietinum
General Overview of Peptide Biosynthesis in Plants
In plants, antifungal peptides like this compound are ribosomally synthesized, meaning their production is directly encoded by genes and carried out by the cell's standard protein synthesis machinery. mdpi.comnih.govnih.gov This process is distinct from non-ribosomal peptide synthesis, which is carried out by large enzyme complexes. The biosynthesis of plant peptides typically begins with the transcription of a gene into messenger RNA (mRNA), followed by the translation of this mRNA into a precursor protein on the ribosomes. mdpi.comrsc.org
These precursor proteins, often called preproproteins, are larger than the final, active peptide. nih.gov They generally contain three domains:
An N-terminal signal peptide , which directs the precursor protein into the secretory pathway.
The mature peptide domain , which is the sequence of the final, active antifungal peptide (e.g., this compound).
A prodomain , which can be located at the C-terminus or N-terminus and often assists in proper folding or prevents the peptide from being active in the wrong cellular location. wikipedia.org
After translation, the precursor protein undergoes several processing steps, known as post-translational modifications, where enzymes cleave off the signal peptide and prodomain to release the mature, functional peptide. nih.govwikipedia.org
Transcriptional and Translational Regulation of Antifungal Peptide Production
The production of antifungal peptides such as this compound in Cicer arietinum is a tightly regulated process, ensuring that these defense molecules are produced when and where they are needed. The expression of plant defensin (B1577277) genes can be either constitutive (always active at a low level) or inducible. icrisat.org
Inducible expression is a key feature of the plant's innate immune system. icrisat.org When a plant is challenged by a potential pathogen, such as a fungus, it recognizes molecular signals from the invader. This recognition triggers intracellular signaling cascades that lead to the activation of specific transcription factors. These transcription factors then bind to promoter regions of defensin genes, initiating their transcription into mRNA.
Key signaling molecules involved in this defense response often include plant hormones like jasmonic acid and ethylene. nih.govoup.com An attack by a fungus can lead to a rapid increase in the levels of these hormones, which in turn activates the expression of a suite of defense-related genes, including those for antifungal peptides. nih.govsemanticscholar.org This pathogen-induced upregulation ensures that a high concentration of the peptide is produced at the site of infection to inhibit fungal growth. nih.gov This regulatory mechanism allows the plant to conserve resources and deploy a robust defense response precisely when threatened.
Post-Translational Modification Mechanisms (General, if relevant to peptide activity)
Post-translational modifications (PTMs) are crucial steps that convert the initially synthesized peptide chain into a stable and biologically active molecule. benthamdirect.comresearchgate.net For many plant antifungal peptides, particularly those in the defensin family, the most critical PTM is the formation of intramolecular disulfide bridges. wikipedia.orgnih.gov
Plant defensins are characterized by a conserved pattern of cysteine residues in their amino acid sequence. apsnet.orgfrontiersin.org After the peptide is translated and folded, these cysteine residues are oxidatively linked to form several disulfide bonds (typically four in plant defensins). nih.govfrontiersin.org These bonds act as molecular staples, locking the peptide into a highly compact and stable three-dimensional structure known as the cysteine-stabilized alpha-beta (CSαβ) motif, which consists of an α-helix and three antiparallel β-strands. wikipedia.orgfrontiersin.org This rigid structure is essential for the peptide's stability against proteases and extreme pH or temperature, and it is fundamentally required for its antifungal activity. nih.govnih.gov
In addition to disulfide bond formation, the proteolytic cleavage of the precursor protein to release the mature peptide is also a critical post-translational modification, as described in the biosynthesis section. nih.gov Other PTMs, such as C-terminal amidation, can occur in some peptides to enhance stability or activity, but the formation of disulfide bridges remains the hallmark PTM for this class of antifungal molecules. researchgate.net
Interdisciplinary Perspectives and Future Research Trajectories of Arietin
Comparative Analysis of Arietin Entities: Structural and Functional Divergence
The term "this compound" is associated with at least two distinct chemical entities derived from different biological sources, exhibiting notable structural and functional divergence. The most well-documented is a peptide isolated from the venom of the Bitis arietans snake. This venom-derived this compound is characterized as an antiplatelet peptide with a molecular weight of approximately 8500 Da. uniprot.orgebi.ac.uk A key structural feature of this peptide is the presence of the Arg-Gly-Asp (RGD) sequence, which is crucial for its biological activity. uniprot.orgresearchgate.netrcsb.org Its primary function is the inhibition of platelet aggregation by interfering with the binding of fibrinogen to the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptors on activated platelets. uniprot.orgebi.ac.ukresearchgate.netrcsb.org This competitive inhibition mechanism prevents platelet aggregation induced by various agonists like ADP, thrombin, and collagen. ebi.ac.ukresearchgate.netrcsb.org The binding sites of this this compound appear to be located at or near the GPIIb/IIIa complex. researchgate.netrcsb.org
In contrast, peptides also named "this compound" and "cicerin" have been isolated from the seeds of the chickpea (Cicer arietinum). uniprot.orgscribd.comcapes.gov.br These chickpea-derived peptides are reported to possess antifungal properties. uniprot.orgscribd.comcapes.gov.br Chickpea this compound has an approximate molecular weight of 5.6 kDa, while cicerin (B1577487) is around 8.2 kDa. capes.gov.br Unlike the venom this compound's role in hemostasis, the chickpea peptides demonstrate activity against various fungi, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea. uniprot.orgscribd.comcapes.gov.br
The significant difference in molecular weight (approximately 8.5 kDa for venom this compound vs. 5.6 kDa for chickpea this compound and 8.2 kDa for chickpea cicerin) and, more importantly, their entirely different biological activities (antiplatelet vs. antifungal) highlight a clear structural and functional divergence between these entities sharing a similar name. While the venom this compound's mechanism involving the RGD sequence and GPIIb/IIIa receptor is relatively well-described, detailed comparative structural analyses elucidating the specific sequence or conformational differences that dictate the distinct functions of the venom and chickpea "arietins" were not extensively available in the provided search results.
Here is a summary of the distinct "this compound" entities:
| Entity Source | Name | Approximate Molecular Weight | Key Structural Feature | Primary Biological Activity |
| Bitis arietans venom | This compound (Bitistatin) | ~8.5 kDa | RGD sequence | Antiplatelet (GPIIb/IIIa inhibition) uniprot.orgebi.ac.ukresearchgate.netrcsb.org |
| Cicer arietinum | This compound | ~5.6 kDa | Not specified in results | Antifungal uniprot.orgscribd.comcapes.gov.br |
| Cicer arietinum | Cicerin | ~8.2 kDa | Novel N-terminal sequence reported for Cicerarin ebi.ac.uk | Antifungal uniprot.orgscribd.comcapes.gov.br |
Advanced Preclinical Research Methodologies for Bioactive Compounds
The study of bioactive compounds like this compound can leverage advanced preclinical research methodologies to understand their mechanisms of action and potential applications. These methods offer higher throughput, more physiologically relevant models, and comprehensive molecular insights compared to traditional approaches.
Utilization of Organoid and Three-Dimensional (3D) Cell Culture Models
Traditional two-dimensional (2D) cell cultures often fail to fully replicate the complex in vivo environment, limiting their predictive power in preclinical research. nih.govscribd.com Organoid and Three-Dimensional (3D) cell culture models represent significant advancements by allowing cells to self-organize into more complex, tissue-like structures that better mimic the architecture, cell-cell interactions, and cell-matrix interactions found in living organisms. nih.govnih.gov
Organoids are in vitro 3D tissues derived from stem cells or tissue-specific progenitor cells that can replicate the structure and physiological functions of organs. nih.gov They retain characteristics such as cell proliferation, differentiation, self-renewal, and self-assembly. nih.gov Organoid models have been developed for various tissues and have shown that drug responses in these models can closely resemble those observed in vivo settings, making them valuable for evaluating the biological activity of therapeutic compounds. nih.gov 3D culture systems, including organoids and spheroids, offer a more physiologically relevant environment for studying cellular responses to bioactive compounds and can be applied to high-throughput formats for large-scale screening. scribd.comnih.gov The use of defined, non-immunogenic hydrogel matrices as bioactive components in organoid culture further enhances their relevance. nih.gov These models could potentially be used to study the effects of this compound on relevant cell types or tissues in a more physiologically representative context than 2D cultures.
Computational and In Silico Approaches in this compound Research
Computational and in silico approaches play an increasingly important role in the study of bioactive compounds, offering cost-effective and efficient ways to predict interactions, understand mechanisms, and guide experimental design.
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique used to predict the preferred orientation, or "binding mode," of a molecule (ligand) when it is bound to another molecule (receptor), such as a protein. rcsb.org This method estimates the binding affinity between the ligand and receptor, providing insights into the strength and specificity of the interaction. Molecular docking is widely applied in drug discovery for virtual screening of compound libraries and predicting how potential drug candidates might bind to their targets. rcsb.org
Molecular dynamics (MD) simulations are complementary computational methods that simulate the physical movements of atoms and molecules over time. rcsb.orgcapes.gov.br MD simulations provide information about the dynamic behavior of a ligand-receptor complex, allowing researchers to assess the stability of the binding pose predicted by docking and observe conformational changes. rcsb.org By simulating the interactions over a period, MD can offer a more realistic picture of the binding process and the stability of the complex in a dynamic environment. These simulations can reveal the specific residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rcsb.org
Molecular docking and dynamics simulations are powerful tools for investigating the interaction of bioactive compounds with their biological targets. rcsb.orgcapes.gov.br In the case of venom-derived this compound, these methods could be used to model and study its binding to the platelet GPIIb/IIIa receptor at an atomic level. researchgate.netrcsb.org By docking this compound (or its RGD motif-containing region) into the known structure of GPIIb/IIIa, researchers could predict the binding site and orientation. Subsequent molecular dynamics simulations could then assess the stability of this complex and provide detailed information about the interactions that mediate this compound's inhibitory effect on fibrinogen binding. researchgate.netrcsb.org While the provided search results describe the general application of these methods to bioactive compounds and target binding, specific in silico studies on this compound were not found, but these techniques represent a valuable avenue for future research into this compound's precise mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activities. By analyzing a series of related molecules with known activities, QSAR models can predict the activity of new or untested compounds based on their molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters, as well as topological indices that describe the molecule's connectivity and branching rasayanjournal.co.inresearchgate.net. The application of QSAR modeling to this compound would involve calculating various molecular descriptors for this compound and any known structural analogs. These descriptors would then be correlated with experimental data on this compound's biological activity, such as its antifungal or antiproliferative effects.
QSAR models can be developed using various statistical methods, including multiple linear regression (MLR) and more advanced machine learning techniques like Artificial Neural Networks (ANN) ajmb.orgmdpi.com. The goal is to generate a statistically significant model that can accurately predict the activity of this compound and guide the design of modified peptides with potentially enhanced properties. For example, a QSAR study might identify specific amino acid residues or structural motifs within this compound that are crucial for its activity. rasayanjournal.co.in
Interactive Table 1: Hypothetical QSAR Descriptors and Activity Data for this compound and Analogs
| Compound | Descriptor A (e.g., Log P) | Descriptor B (e.g., Molecular Weight) | Descriptor C (e.g., Hydrogen Bond Donors) | Biological Activity (Arbitrary Units) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Note: This table is illustrative. Actual values would require specific experimental data and descriptor calculations for this compound and its analogs.
The predictive power of a QSAR model is typically assessed using statistical parameters such as the correlation coefficient (r or R²), the standard error of estimation (SE), and the F-statistic rasayanjournal.co.inkoreascience.kr. Robust models exhibit high correlation coefficients and low standard errors, indicating a strong relationship between the structural descriptors and biological activity. koreascience.kr
Predictive Bioinformatics for Biosynthesis and Functional Pathways
Predictive bioinformatics plays a crucial role in understanding the biosynthesis of natural products like this compound and identifying the functional pathways in which they are involved. This field utilizes computational tools and databases to analyze genomic, transcriptomic, and proteomic data to infer biological processes. For this compound, bioinformatics can be applied to investigate the genes responsible for its synthesis within Cicer arietinum. This involves searching for gene clusters that encode the necessary enzymes for peptide synthesis and any post-translational modifications. While metabolic gene clusters are well-known in microbes, several plant metabolic gene clusters have also been discovered, and bioinformatics tools are being developed to identify them. nih.gov
Bioinformatics tools can also predict the potential functional pathways influenced by this compound. By analyzing the sequence and predicted structure of this compound, researchers can search for homologous peptides or proteins with known functions in biological databases. This comparative analysis can provide insights into the possible mechanisms of action of this compound, such as its potential interactions with specific receptors or enzymes. For example, if this compound shares sequence or structural similarity with known antimicrobial peptides, it could suggest a similar functional pathway involving membrane disruption or immune modulation.
Furthermore, bioinformatics can assist in understanding the regulation of this compound biosynthesis under different conditions, such as stress responses in the chickpea plant. RNA-Seq analysis, a bioinformatics technique, has been used to identify genes associated with drought stress response in chickpea, including those in major metabolic pathways like flavonoid biosynthesis. researchgate.net While this specific study focuses on flavonoids, similar approaches could be applied to investigate how environmental factors influence the expression of genes involved in this compound production.
Interactive Table 2: Hypothetical Bioinformatics Analysis Findings
| Analysis Type | Data Source | Key Finding (Hypothetical) | Predicted Pathway/Function (Hypothetical) |
| Gene Cluster Identification | Cicer arietinum Genome | Identification of a putative gene cluster encoding peptide synthetase enzymes. | This compound Biosynthesis Pathway |
| Sequence Homology Search | Public Protein Databases | Similarity to known plant defense peptides. | Antimicrobial Activity, Plant Defense |
| Protein Interaction Prediction | Protein Interaction Databases | Predicted interaction with a fungal membrane protein. | Antifungal Mechanism |
| ... | ... | ... | ... |
Note: This table is illustrative. Actual findings would depend on specific bioinformatics analyses performed on this compound-related data.
Predictive bioinformatics tools, such as those used for identifying metabolic gene clusters (e.g., antiSMASH, ClusterFinder) and predicting peptide properties (e.g., antimicrobial activity predictors), can provide valuable hypotheses about this compound's biosynthesis and function, guiding subsequent experimental validation. nih.gov
Methodological Advancements in this compound Isolation and Characterization
The successful study of this compound relies heavily on efficient and effective methods for its isolation from Cicer arietinum and subsequent structural characterization. Advancements in extraction, purification, and structural biology techniques are continuously improving the ability to obtain pure this compound and understand its three-dimensional structure.
Novel Extraction and Purification Technologies
Traditional methods for extracting natural products often involve solvent-based techniques that can be resource-intensive and environmentally impactful. hilarispublisher.comhilarispublisher.com Novel extraction and purification technologies aim to overcome these limitations by offering greener, more efficient, and selective approaches.
Techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and the use of green solvents like ionic liquids and deep eutectic solvents are gaining prominence in natural product isolation. hilarispublisher.comhilarispublisher.commdpi.com SFE utilizes supercritical fluids, often CO₂, to extract compounds, offering advantages in terms of solvent recovery and reduced environmental impact. hilarispublisher.comhilarispublisher.com UAE employs ultrasound waves to enhance the release of compounds from plant matrices, often at lower temperatures, which can preserve heat-sensitive molecules. hilarispublisher.comhilarispublisher.com Green solvents provide biodegradable and less toxic alternatives to traditional organic solvents, allowing for tailored extraction processes that enhance selectivity. hilarispublisher.com
For the purification of extracted peptides like this compound, advanced chromatographic techniques are essential. High-Performance Liquid Chromatography (HPLC), including preparative HPLC, is widely used for separating and purifying peptides based on their size, charge, or hydrophobicity. hilarispublisher.comrroij.comjscimedcentral.com Other methods like gel filtration and ion-exchange chromatography are also employed in peptide purification schemes. jscimedcentral.comnih.gov Membrane-based separation technologies offer additional possibilities for efficient and scalable purification. hilarispublisher.com
Interactive Table 3: Comparison of Hypothetical Extraction Methods for this compound
| Extraction Method | Principle | Potential Advantages | Potential Disadvantages |
| Traditional Solvent Extraction | Solubility in organic solvents | Simple, widely available | High solvent consumption, potential environmental impact |
| Supercritical Fluid Extraction (SFE) | Using supercritical fluid (e.g., CO₂) as solvent | Environmentally friendly, tunable selectivity | Requires specialized equipment |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasound waves to enhance extraction | Reduced extraction time and temperature, preserves heat-sensitive compounds | May require optimization for specific compounds |
| Green Solvent Extraction | Using biodegradable/less toxic solvents | Reduced environmental impact, tunable selectivity | May require development of specific solvent systems |
Note: This table is illustrative. The suitability and efficiency of each method for this compound would require experimental evaluation.
The choice of extraction and purification methods for this compound would depend on its specific chemical properties, its concentration in the source material, and the desired purity level for downstream applications.
Advanced Structural Biology Techniques for Peptide Conformation Analysis (General)
Understanding the three-dimensional structure and conformational dynamics of peptides is crucial for elucidating their function and mechanisms of action. Advanced structural biology techniques provide powerful tools for analyzing peptide conformation. While specific data on this compound's conformation analysis using these techniques may require dedicated research, the general methods are applicable to peptides of its kind.
X-ray crystallography is another powerful technique, providing high-resolution atomic structures of molecules in a crystalline state. americanpeptidesociety.orgscilifelab.se Crystallizing peptides can be challenging, but co-crystallization with binding partners can help stabilize the peptide's conformation and facilitate crystal formation. americanpeptidesociety.org X-ray diffraction data from peptide crystals can reveal precise details about bond lengths, angles, and the arrangement of amino acid residues. americanpeptidesociety.org
Cryo-electron microscopy (Cryo-EM) has emerged as a valuable technique for determining the structures of biological macromolecules and complexes, including those involving peptides. nih.govscilifelab.se While traditionally applied to larger proteins, advancements in Cryo-EM are expanding its capabilities for studying smaller molecules and dynamic systems.
Other techniques contribute to understanding peptide conformation and interactions. Circular Dichroism (CD) spectroscopy can provide information about the secondary structure content of peptides (e.g., alpha-helices, beta-sheets). frontiersin.orgjnu.ac.bd Mass spectrometry (MS), particularly in combination with techniques like hydrogen-deuterium exchange (HDX-MS), can probe peptide dynamics and identify regions involved in interactions. scilifelab.sejnu.ac.bd Integrated approaches combining experimental data from multiple techniques with computational methods, such as molecular dynamics simulations, can provide a more comprehensive picture of peptide conformational ensembles. acs.org
Interactive Table 4: General Advanced Structural Biology Techniques for Peptide Analysis
| Technique | Principle | Information Gained | Applicability to Peptides |
| NMR Spectroscopy | Interaction of nuclear spins with magnetic field | Solution structure, dynamics, interactions | Suitable for peptides, provides detailed structural and dynamic information |
| X-ray Crystallography | Diffraction of X-rays by crystal lattice | High-resolution atomic structure (in crystal) | Requires peptide crystallization, can reveal precise structural details |
| Cryo-EM | Electron microscopy of frozen samples | Structure of macromolecules and complexes | Increasingly applicable to peptides, especially in complexes |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Secondary structure content | Provides information on overall secondary structure |
| HDX-MS | Exchange of hydrogen with deuterium | Protein/peptide dynamics and interaction interfaces | Can probe flexibility and identify binding sites |
Note: These are general techniques applicable to peptide analysis; specific application to this compound would require dedicated studies.
The application of these advanced techniques to this compound would provide critical insights into its folded structure, how it interacts with potential targets, and how its conformation might relate to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
